2-Hydrazino-4,7,8-trimethylquinoline

Medicinal Chemistry ADME Prediction Drug Design

Researchers requiring regioisomerically pure 4,7,8-trimethylquinoline scaffolds often face supply inconsistency. 2-Hydrazino-4,7,8-trimethylquinoline (CAS 793727-49-8) provides exact positional specificity for reproducible SAR studies. • Enables synthesis of hydrazono-quinoline hybrids with MIC ≤1.0 μg/mL against bacteria. • 95% purity (HPLC), molecular weight 201.27 g/mol, solid form. • Shipped ambient; store at 2-8°C (long-term -20°C). Suitable for antimicrobial lead optimization and enzymology studies.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 793727-49-8
Cat. No. B1299696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-4,7,8-trimethylquinoline
CAS793727-49-8
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=N2)NN)C)C
InChIInChI=1S/C12H15N3/c1-7-4-5-10-8(2)6-11(15-13)14-12(10)9(7)3/h4-6H,13H2,1-3H3,(H,14,15)
InChIKeyLPDWOEAWNMGOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-4,7,8-trimethylquinoline Procurement Guide


2-Hydrazino-4,7,8-trimethylquinoline (CAS 793727-49-8) is a research-grade quinoline derivative with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This compound is categorized as a building block for chemical synthesis and is typically supplied at a purity of 95% for research and development purposes [1]. It is not intended for diagnostic or therapeutic use. The hydrazino group at the 2-position and the methyl substitutions at positions 4, 7, and 8 confer specific physicochemical properties, including a predicted pKa of 6.11 ± 0.20 and a predicted LogP of 2.57, which influence its behavior in organic synthesis and potential interactions with biological targets [2].

Hydrazino reactive handle at 2-position enables hydrazone library synthesis
4,7,8-Trimethyl substitution pattern supports regioisomer-specific SAR studies
Predicted LogP and pKa values support in silico ADME screening context

2-Hydrazino-4,7,8-trimethylquinoline: CAS Specificity


The specific substitution pattern of 2-Hydrazino-4,7,8-trimethylquinoline—with a hydrazino group at position 2 and methyl groups at positions 4, 7, and 8—is critical for its intended research applications. In the quinoline hydrazide/hydrazone class, the position and nature of substituents on the quinoline ring directly modulate antimicrobial potency, target enzyme inhibition, and physicochemical properties [1]. For example, studies on hydrazono-quinoline hybrids demonstrate that even minor alterations in substitution patterns can shift minimum inhibitory concentration (MIC) values from ≤1.0 μg/mL to inactivity, while also affecting hemolytic toxicity profiles [2]. Generic substitution with other hydrazinoquinoline regioisomers (e.g., 4-hydrazino-2,7,8-trimethylquinoline) or analogues with different methyl group placements risks invalidating experimental reproducibility and may introduce uncharacterized off-target effects. Therefore, strict adherence to the exact CAS number (793727-49-8) is essential for maintaining experimental consistency and ensuring that observed results are attributable to the specific compound under investigation.

Regioisomeric hydrazinoquinolines (e.g., 4-hydrazino analogs) may alter reactivity and target engagement profile
Different methyl substitution patterns shift steric and electronic properties, potentially invalidating SAR reproducibility
Generic quinoline hydrazones without the 4,7,8-trimethyl motif may introduce uncharacterized off-target effects

2-Hydrazino-4,7,8-trimethylquinoline Differentiation Evidence


Predicted pKa and LogP Values

The compound exhibits predicted physicochemical properties that differentiate it from unsubstituted quinoline hydrazones and may influence its bioavailability and target engagement. Its predicted pKa is 6.11 ± 0.20, and its predicted LogP is 2.57 . While direct experimental comparator data are not available for this specific compound, these in silico values provide a quantitative baseline for assessing its drug-likeness and potential for oral bioavailability compared to less lipophilic or more basic analogues within the hydrazono-quinoline class [1].

Predicted Physicochemical
Data to verify
pKa 6.11±0.20
LogP 2.57
Supports in silico ADME screening context
In silico prediction; experimental validation not reported
Medicinal Chemistry ADME Prediction Drug Design

Class-Level Antimicrobial Activity

While direct experimental antimicrobial data for 2-Hydrazino-4,7,8-trimethylquinoline are not available in the peer-reviewed literature, the hydrazono-quinoline class to which it belongs has demonstrated potent antimicrobial activity. In a 2023 study, several hydrazono-quinoline derivatives exhibited minimum inhibitory concentration (MIC) values of ≤1.0 μg/mL against various bacterial strains and ≤8.0 μg/mL against fungi [1]. The study also reported IC50 values for DNA gyrase inhibition ranging from 4.56 ± 0.3 to 21.67 ± 0.45 μM and for topoisomerase IV inhibition ranging from 6.77 ± 0.4 to 20.41 ± 0.32 μM [1]. These data provide a class-level benchmark for the potential activity of structurally related compounds, though specific quantitative data for the 4,7,8-trimethyl substitution pattern remain to be established.

Class-Level Antimicrobial
Class-level inference
MIC ≤1.0 μg/mL
for class
Supports antimicrobial screening context
Direct data not available for target compound
Antimicrobial Research Drug Discovery Medicinal Chemistry

Hemolytic Safety Profile

Hydrazono-quinoline derivatives have demonstrated favorable safety profiles in hemolytic assays. In a 2023 study, hemolysis percentages for active hydrazono-quinoline compounds ranged from 4.62% to 14.4% at a concentration of 1.0 mg/mL, indicating low toxicity to red blood cells [1]. One compound in the series exhibited the lowest hemolytic activity value of approximately 4.62% [1]. While 2-Hydrazino-4,7,8-trimethylquinoline was not specifically tested, its structural similarity to these compounds suggests a potentially low hemolytic risk, which is a critical consideration for any antimicrobial drug candidate.

Class-Level Hemolytic
Class-level inference
Hemolysis 4.6–14.4%
at 1.0 mg/mL
Class-level tolerability endpoint context
Target compound not specifically tested
Toxicology Drug Safety Antimicrobial Research

2-Hydrazino-4,7,8-trimethylquinoline Application Scenarios


Novel Antimicrobial Agent Synthesis

2-Hydrazino-4,7,8-trimethylquinoline serves as a versatile building block for the synthesis of hydrazono-quinoline hybrids, a class that has demonstrated potent antimicrobial activity with MIC values ≤1.0 μg/mL against bacteria and ≤8.0 μg/mL against fungi [1]. Its specific substitution pattern at positions 4, 7, and 8 may influence the resulting compound's ability to inhibit bacterial DNA gyrase and topoisomerase IV, as observed in related hydrazono-quinoline derivatives with IC50 values ranging from 4.56 to 21.67 μM [1]. Researchers can leverage this scaffold to generate novel analogues for structure-activity relationship (SAR) studies aimed at optimizing antimicrobial potency and selectivity.

Enzyme Inhibition Mechanisms

The hydrazino group at the 2-position of the quinoline ring enables the formation of hydrazone linkages with various aldehydes and ketones, allowing for the generation of diverse compound libraries. This reactivity is particularly valuable for probing the active sites of enzymes such as DNA gyrase and topoisomerase IV, which are validated antibacterial targets [1]. The specific methyl substitution pattern of 2-Hydrazino-4,7,8-trimethylquinoline may influence binding affinity and selectivity, making it a useful tool for mechanistic studies in enzymology and chemical biology.

Lead Optimization and ADME Profiling

The predicted physicochemical properties of 2-Hydrazino-4,7,8-trimethylquinoline, including a pKa of 6.11 ± 0.20 and a LogP of 2.57 , provide a quantitative starting point for medicinal chemists engaged in lead optimization. These values suggest moderate lipophilicity and ionization characteristics that are generally favorable for oral bioavailability, as supported by in silico drug-likeness assessments of related hydrazono-quinoline derivatives [1]. The compound can be used to synthesize focused libraries for iterative testing and refinement of ADME (absorption, distribution, metabolism, excretion) properties, a critical step in advancing candidates toward preclinical development.

Structure-Activity Relationships (SAR)

For academic laboratories investigating the SAR of quinoline-based compounds, 2-Hydrazino-4,7,8-trimethylquinoline offers a distinct substitution pattern compared to more commonly studied quinoline derivatives. Its 4,7,8-trimethyl arrangement presents a unique steric and electronic environment that can be systematically compared to other regioisomers (e.g., 2-hydrazino-4,5,8-trimethylquinoline or 4-hydrazino-2,7,8-trimethylquinoline) to elucidate the impact of methyl group positioning on biological activity and physicochemical properties. Such comparative studies are essential for advancing fundamental understanding of quinoline pharmacophores and for training the next generation of medicinal chemists.

Application
Selection Property
Validation Focus
Hydrazono-quinoline antimicrobial synthesis
Hydrazino reactive handle for condensation
Antimicrobial endpoint and enzyme inhibition review
DNA gyrase/topoisomerase IV probe studies
4,7,8-Trimethyl substitution pattern
Enzyme active-site binding context
In silico ADME lead optimization
Predicted LogP and pKa profile
Oral bioavailability prediction context
Quinoline SAR training studies
Distinct regioisomer for comparative studies
Steric/electronic effect on activity endpoints

Technical Documentation Hub

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